(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride

Chemical Safety Hazard Assessment Wittig Reagent

(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is a heterocyclic phosphonium salt that serves as a stable precursor to the corresponding phosphorus ylide, a specialized Wittig reagent. It belongs to the class of benzyltriphenylphosphonium salts, distinguished by the 1,3-benzodioxole (methylenedioxy) moiety attached at the para-position of the benzyl group.

Molecular Formula C26H22ClO2P
Molecular Weight 432.9 g/mol
CAS No. 63368-35-4
Cat. No. B7800624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride
CAS63368-35-4
Molecular FormulaC26H22ClO2P
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
InChIInChI=1S/C26H22O2P.ClH/c1-4-10-22(11-5-1)29(23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-21-16-17-25-26(18-21)28-20-27-25;/h1-18H,19-20H2;1H/q+1;/p-1
InChIKeyBFNRPBPFNTZGOE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium Chloride (CAS 63368-35-4): A Key Wittig Precursor for Methylenedioxy-Functionalized Olefins


(Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is a heterocyclic phosphonium salt that serves as a stable precursor to the corresponding phosphorus ylide, a specialized Wittig reagent. It belongs to the class of benzyltriphenylphosphonium salts, distinguished by the 1,3-benzodioxole (methylenedioxy) moiety attached at the para-position of the benzyl group . This compound is primarily utilized in organic synthesis for the stereoselective construction of alkenes bearing the methylenedioxy functional group, a key pharmacophore in numerous natural products and bioactive molecules. It is commercially available through specialist chemical suppliers as a research reagent, with typical purities of 95% to 97% .

Procurement Risk: Why Generic Benzylphosphonium Salts Cannot Substitute for (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium Chloride


The scientific value of (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is intrinsically tied to its 1,3-benzodioxole (methylenedioxy) functionality. A generic benzyltriphenylphosphonium chloride lacks this critical structural domain, rendering it useless for any synthesis targeting a methylenedioxy-containing olefin . Furthermore, substitution across the halide counterion (e.g., using the corresponding bromide salt, CAS 58005-36-0) is not a neutral decision. The counterion influences the salt's solubility, crystallization behavior, hygroscopicity, and the kinetics of ylide formation under basic conditions, which can profoundly affect the yield and reproducibility of the downstream Wittig olefination. Hazards also differ; this chloride salt is classified as a skin and eye irritant with specific target organ toxicity (single exposure) [1], a profile that may not be identical to its bromide analog, requiring distinct handling protocols.

Quantitative Differentiation Guide for (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium Chloride: Comparator Data & Selection Rationale


Hazard Profile vs. Generic Benzyltriphenylphosphonium Chloride: A Safety-Driven Selection Criterion

This compound carries a specific, quantifiable hazard classification that must be factored into procurement and handling. It is classified as Skin Irritant Category 2, Eye Irritant Category 2, and Specific Target Organ Toxicity - Single Exposure Category 3 (Respiratory Irritation) under the EU CLP regulation. In contrast, the unfunctionalized parent compound, benzyltriphenylphosphonium chloride (CAS 1449-46-3), is a simpler molecule with a hazard profile that may not encompass the specific STOT SE 3 (H335) warning. This differential hazard profile directly impacts safe handling protocols and facility requirements [1].

Chemical Safety Hazard Assessment Wittig Reagent

Commercially Available Purity vs. Comparator: The 'As-Is' Sigma-Aldrich Product versus a Defined 97% Alternative

The commercial landscape for this compound presents a clear differentiator based on vendor-supplied purity guarantees. Sigma-Aldrich supplies it under the AldrichCPR (Custom Product Request) program, where the product is sold 'as-is' without a guaranteed purity or analytical data. In direct contrast, Amatek Scientific offers the compound with a defined purity of 97% (Product AC-3691). This difference in quality assurance directly impacts the reliability of Wittig reactions, where phosphonium salt purity is critical for generating a stoichiometrically accurate ylide .

Purity Comparison Vendor Selection Procurement

Counterion-Dependent Reactivity: Chloride vs. Bromide Salt in Alkaloid Total Synthesis

The choice between the chloride salt (CAS 63368-35-4) and the bromide salt (CAS 58005-36-0) is a critical decision point. High-yielding Wittig reactions employing the bromide analog have been demonstrated in the total synthesis of tetrahydroquinoline alkaloids: the reaction of the ylide derived from the bromide salt with a common aldehyde yielded (±)-galipinine (78%), (±)-cuspareine (76%), (±)-galipeine (74%), and (±)-angustureine (66%) in a concise three-step sequence . The distinct solubility and crystallinity of the chloride salt may offer advantages in reaction work-up and purification compared to the bromide, and could lead to different kinetic behaviors in ylide generation. Direct comparative data for the chloride salt in this specific reaction sequence is currently absent from publicly available literature.

Wittig Reaction Tetrahydroquinoline Alkaloids Counterion Effect

Molecular Weight and Formula Precision for Stoichiometric Calculations

Accurate molecular weight is essential for quantitative chemical synthesis. The definitive molecular weight for (benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium chloride is 432.88 g/mol, with the molecular formula C26H22ClO2P. This is distinct from the corresponding ylide (phosphorane, CAS 105507-10-6), which has a different molecular formula (C26H22O2P+) and molecular weight, and from the bromide salt (C26H22BrO2P, MW 477.33 g/mol). Using an incorrect molecular weight due to name confusion or counterion oversight will lead to systematic stoichiometric errors in ylide generation, directly impacting the yield and purity of the olefination product .

Stoichiometry Analytical Chemistry Reaction Scale-up

Optimal Application Scenarios for (Benzo[d][1,3]dioxol-5-ylmethyl)triphenylphosphonium Chloride Based on Differential Evidence


Synthesis of Methylenedioxy-Containing Natural Product Analogs and Pharmacophores

This compound is uniquely suited for the installation of a methylenedioxybenzyl group onto an aldehyde or ketone via a Wittig reaction. It is the reagent of choice for medicinal chemists synthesizing libraries of methylenedioxy-containing analogs, such as those derived from safrole, piperine, or berberine scaffolds. The methylenedioxy moiety is a privileged pharmacophore in drug discovery, making this phosphonium salt a strategic building block where the benzodioxole nucleus must be introduced late in the synthesis . Its use should be prioritized when the target olefin must retain the intact 1,3-benzodioxole ring system.

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